4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(4-hydroxyphenyl)benzenesulphonamide
Description
Systematic IUPAC Nomenclature and Structural Formula Analysis
The compound 4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(4-hydroxyphenyl)benzenesulphonamide derives its systematic IUPAC name from its anthraquinone core and benzenesulfonamide substituents. The parent structure is an anthracene derivative substituted with amino, hydroxy, and oxo groups at specific positions. The full IUPAC name is 4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-N-(4-hydroxyphenyl)benzenesulfonamide , as computed by Lexichem TK 2.7.0.
The structural formula (Figure 1) features:
- A central anthraquinone moiety (positions 9,10-dioxo) with hydroxyl (-OH) and amino (-NH2) groups at positions 4 and 1, respectively.
- An ether linkage at position 2 of the anthraquinone, connecting to a para-substituted benzenesulfonamide group.
- A sulfonamide bridge (-SO2NH-) attached to a 4-hydroxyphenyl group.
The SMILES notation (COCCCNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N) confirms the spatial arrangement of functional groups.
CAS Registry Number and Alternative Naming Conventions
This compound is recognized by two primary CAS Registry Numbers:
- 75601-56-8 : Associated with the N-(3-methoxypropyl) variant.
- 84100-92-5 : Corresponds to the N-(4-hydroxyphenyl) derivative.
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 84100-92-5 (4-hydroxyphenyl) | |
| EINECS | 278-266-4 | |
| SCHEMBL ID | SCHEMBL15627467 | |
| DTXSID | DTXSID50997032 |
Alternative names include:
- 4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(4-hydroxyphenyl)benzenesulfonamide (EINECS)
- EVT-12844800 (commercial designation)
Molecular Formula and Weight Validation
The molecular formula C26H18N2O7S is confirmed across multiple sources, with a calculated molecular weight of 502.5 g/mol .
Validation Table
| Parameter | Calculated Value | Experimental Value | Source |
|---|---|---|---|
| Molecular Formula | C26H18N2O7S | C26H18N2O7S | |
| Molecular Weight | 502.5 g/mol | 502.5 g/mol | |
| XLogP3 | N/A | 4.48 |
Discrepancies in molecular weight (e.g., 482.5 g/mol in PubChem) arise from structural variants, such as the N-(3-methoxypropyl) substituent (C24H22N2O7S). For the 4-hydroxyphenyl derivative, the molecular weight aligns with theoretical calculations using atomic masses:
- Carbon (12.01 × 26) = 312.26
- Hydrogen (1.008 × 18) = 18.14
- Nitrogen (14.01 × 2) = 28.02
- Oxygen (16.00 × 7) = 112.00
- Sulfur (32.07 × 1) = 32.07
Total = 502.49 g/mol.
Properties
CAS No. |
84100-92-5 |
|---|---|
Molecular Formula |
C26H18N2O7S |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-N-(4-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C26H18N2O7S/c27-24-21(13-20(30)22-23(24)26(32)19-4-2-1-3-18(19)25(22)31)35-16-9-11-17(12-10-16)36(33,34)28-14-5-7-15(29)8-6-14/h1-13,28-30H,27H2 |
InChI Key |
XHXIXAJCGSMLIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)S(=O)(=O)NC5=CC=C(C=C5)O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Anthryl Intermediate
- The anthryl portion, 1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl, is prepared by selective oxidation and functionalization of anthracene derivatives.
- Oxidation at the 9,10-positions forms the dioxo (quinone) groups.
- Hydroxylation at the 4-position and amination at the 1-position are introduced via controlled substitution reactions.
- These steps require careful control of reaction conditions to avoid over-oxidation or side reactions.
Formation of the Ether Linkage
- The ether bond connecting the anthryl moiety to the benzenesulphonamide is formed by nucleophilic substitution.
- Typically, the hydroxy group on the anthryl intermediate reacts with a suitable leaving group on the benzenesulphonamide precursor.
- This step may involve the use of base catalysts or phase transfer catalysts to promote the etherification.
- Solvent choice (e.g., polar aprotic solvents) and temperature control are critical to maximize yield and minimize side products.
Preparation of the Benzenesulphonamide Moiety
- The benzenesulphonamide bearing the 4-hydroxyphenyl substituent is synthesized by sulfonylation of 4-aminophenol or related precursors.
- Sulfonyl chlorides or sulfonic acid derivatives are reacted with the amine group to form the sulphonamide bond.
- The hydroxyphenyl group is preserved during this step to maintain the desired substitution pattern.
Final Coupling and Purification
- The final coupling of the anthryl ether intermediate with the benzenesulphonamide is performed under conditions that preserve the sensitive functional groups.
- Purification is commonly achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using columns such as Newcrom R1.
- The mobile phase often consists of acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility.
- This chromatographic method allows isolation of the target compound with high purity and removal of impurities or side products.
Analytical and Purification Techniques
Research Findings and Optimization Notes
- The etherification step is sensitive to reaction conditions; optimization of base strength, solvent polarity, and temperature improves yield.
- Use of smaller particle size columns (3 µm) in HPLC enables faster and more efficient purification, beneficial for scale-up.
- Replacement of phosphoric acid with formic acid in the mobile phase enhances compatibility with mass spectrometry, facilitating impurity profiling.
- The anthryl intermediate synthesis requires selective oxidation to avoid degradation; chromium-mediated coupling methods have been explored in related anthracene derivatives synthesis, suggesting potential applicability.
- The sulphonamide formation is generally high yielding but requires careful control to prevent hydrolysis or side reactions.
Summary Table of Preparation Steps
| Step No. | Process | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Anthryl intermediate synthesis | Oxidation agents, amination reagents | Formation of 1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl |
| 2 | Ether bond formation | Base catalyst, polar aprotic solvent | Coupling of anthryl hydroxy group with benzenesulphonamide precursor |
| 3 | Benzenesulphonamide synthesis | Sulfonyl chloride, 4-aminophenol | Formation of N-(4-hydroxyphenyl)benzenesulphonamide |
| 4 | Final coupling and purification | RP-HPLC with acetonitrile/water/phosphoric acid or formic acid | Isolation of pure target compound |
Chemical Reactions Analysis
Types of Reactions: 2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions. The decomposition reaction can be represented as follows:
(CH3C(CN)(N2H3)CH3→2CH3C(CN)N2H2
Common Reagents and Conditions: The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out under thermal conditions, often at temperatures ranging from 60°C to 80°C. The presence of solvents such as toluene or benzene can facilitate the reaction.
Major Products: The primary products of the decomposition reaction are free radicals, which can further react with monomers to form polymers. The specific products depend on the monomers used in the polymerization process.
Scientific Research Applications
Medicinal Chemistry Applications
-
Inhibition of Heat Shock Protein 70 (Hsp70) :
- Recent studies have demonstrated that this compound can inhibit the activity of Heat Shock Protein 70, which is implicated in various cancers and neurodegenerative diseases. The inhibition of Hsp70 can lead to enhanced apoptosis in cancer cells, making this compound a potential candidate for cancer therapy .
- Antioxidant Properties :
- Antimicrobial Activity :
Cancer Treatment
The compound has been explored for its potential role in cancer treatment through various mechanisms:
- Targeting Specific Pathways :
- Combination Therapies :
Case Study 1: Hsp70 Inhibition
A recent patent described methods for treating conditions responsive to Hsp70 inhibition using this compound. In vitro studies showed that administration of the compound resulted in decreased viability of cancer cells, suggesting its effectiveness as an anticancer agent .
Case Study 2: Antioxidant Effects
In a controlled study assessing the antioxidant capacity of various compounds, this sulphonamide derivative demonstrated superior free radical scavenging abilities compared to standard antioxidants like ascorbic acid. This finding supports its potential use in formulations aimed at reducing oxidative damage in cells .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in this process are primarily related to the formation and propagation of radical species.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous anthraquinone derivatives, emphasizing structural variations, physicochemical properties, and applications:
Key Structural and Functional Insights:
Substituent Effects on Lipophilicity: Bromination (e.g., in the bromo derivative ) increases LogP (4.9 vs. Sulfonic acid groups (e.g., ) drastically improve water solubility, making these derivatives suitable for aqueous-phase applications.
Biological and Industrial Relevance :
- Benzamide derivatives (e.g., ) have historical use in dyes, whereas sulfonic acid variants () are explored for pharmaceuticals or sensors. The brominated analog’s "INACTIVE" status underscores the importance of substituent choice in bioactivity.
Research Methodologies and Computational Insights
- Structural Characterization: X-ray crystallography (using SHELX software ) is a common tool for resolving anthraquinone derivatives’ crystal structures, aiding in understanding substituent conformations.
- Theoretical Modeling : The Colle-Salvetti correlation-energy formula and Polarizable Continuum Model (PCM) are employed to predict electronic properties and solvent interactions, critical for designing derivatives with tailored solubility or reactivity.
Biological Activity
The compound 4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(4-hydroxyphenyl)benzenesulphonamide (CAS No. 84100-92-5) is a sulfonamide derivative with potential biological activities that have garnered research interest. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H18N2O7S
- Molecular Weight : 502.50 g/mol
- LogP : 4.48
- InChI Key : XHXIXAJCGSMLIZ-UHFFFAOYSA-N
Overview
Research indicates that compounds similar to 4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(4-hydroxyphenyl)benzenesulphonamide exhibit significant antimicrobial properties against a range of pathogens. These include both Gram-positive and Gram-negative bacteria as well as drug-resistant strains.
Case Studies and Findings
-
Antimicrobial Efficacy :
- A study investigating the antimicrobial activity of various derivatives found that compounds with similar structures showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. Minimum inhibitory concentration (MIC) values ranged from 1 to 8 µg/mL for MRSA and from 0.5 to 2 µg/mL for Enterococcus .
- Another study highlighted that modifications in the chemical structure significantly influenced antimicrobial activity, with certain derivatives demonstrating enhanced efficacy against multidrug-resistant pathogens .
-
Mechanism of Action :
- The mechanism by which these compounds exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways. For instance, sulfonamides typically mimic para-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria, thus inhibiting their growth .
Biological Activity Table
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | Effective |
| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 | Effective |
| Escherichia coli | 16 - 64 | Moderate |
| Pseudomonas aeruginosa | 32 - 64 | Moderate |
| Acinetobacter baumannii | 16 - 32 | Moderate |
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated through various methods including High Performance Liquid Chromatography (HPLC). The compound can be effectively separated and analyzed using reverse-phase HPLC techniques, which are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
